![molecular formula C22H30N4O5S2 B256140 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B256140.png)
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature and is known for its potent inhibitory effects on a specific enzyme known as phosphodiesterase-5 (PDE5). In
科学的研究の応用
Compound X has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease. Studies have shown that compound X has potent vasodilatory effects and can improve blood flow in the arteries. This makes it a potential candidate for the treatment of conditions such as pulmonary arterial hypertension and erectile dysfunction. Compound X has also been studied for its potential anti-inflammatory and anti-cancer properties. In vitro studies have shown that compound X can inhibit the growth of cancer cells and reduce inflammation in the body.
作用機序
The mechanism of action of compound X is primarily through the inhibition of phosphodiesterase-5 (5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide). 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is an enzyme that is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that plays a crucial role in regulating blood flow and smooth muscle relaxation. By inhibiting 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, compound X increases the levels of cGMP in the body, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are primarily related to its inhibition of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. By increasing the levels of cGMP in the body, compound X can improve blood flow, reduce inflammation, and inhibit the growth of cancer cells. In addition, compound X has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
実験室実験の利点と制限
One of the main advantages of using compound X in lab experiments is its potent inhibitory effects on 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. This makes it a valuable tool for studying the role of cGMP in various physiological processes. However, there are also several limitations to using compound X in lab experiments. For example, the compound is highly reactive and can degrade quickly under certain conditions. In addition, the compound is relatively expensive and may not be readily available in all research settings.
将来の方向性
There are several future directions for research on compound X. One area of interest is in the development of new synthesis methods that can improve the yield and purity of the final product. Another area of research is in the development of new analogs of compound X that can have improved potency and selectivity. In addition, there is a need for further studies on the potential applications of compound X in the treatment of various diseases, including cardiovascular disease and cancer. Finally, there is a need for more studies on the long-term effects of compound X on the body, including its potential toxicity and side effects.
Conclusion:
In conclusion, 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has potent inhibitory effects on 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide and has been shown to have vasodilatory, anti-inflammatory, and anti-cancer properties. While there are limitations to using compound X in lab experiments, it remains a valuable tool for studying the role of cGMP in various physiological processes. Future research on compound X should focus on developing new synthesis methods, improving its potency and selectivity, and exploring its potential applications in the treatment of various diseases.
合成法
The synthesis of compound X is a complex process that involves several steps. The first step involves the reaction of 4-(4-methyl-1-piperazinyl)aniline with 2-bromo-5-methoxybenzenesulfonyl chloride to form an intermediate product. This intermediate product is then reacted with thioacetic acid to form the final product, 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. The synthesis of compound X has been optimized over the years, and several modifications to the original synthesis method have been proposed to improve the yield and purity of the final product.
特性
製品名 |
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide |
|---|---|
分子式 |
C22H30N4O5S2 |
分子量 |
494.6 g/mol |
IUPAC名 |
5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H30N4O5S2/c1-24-12-14-25(15-13-24)19-7-5-18(6-8-19)23-33(29,30)22-17-20(9-10-21(22)31-2)26-11-3-4-16-32(26,27)28/h5-10,17,23H,3-4,11-16H2,1-2H3 |
InChIキー |
BNQPEKPWBPUYLN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)N4CCCCS4(=O)=O)OC |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)N4CCCCS4(=O)=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B256057.png)
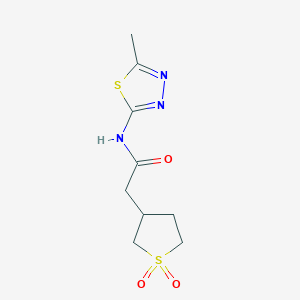
![2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B256061.png)
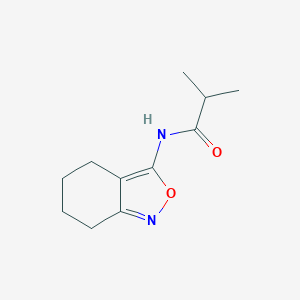
![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
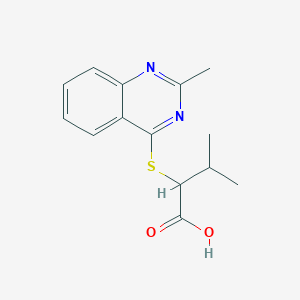
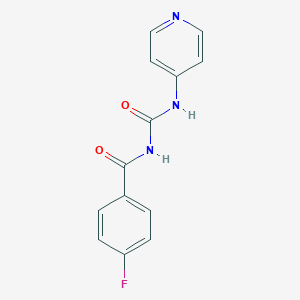

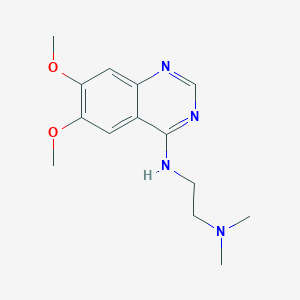
![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)
![(4-Methyl-1,2,5-oxadiazol-3-yl)methyl 4-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)phenyl ether](/img/structure/B256084.png)